molecular formula C9H10O2 B3059180 1H-2-Benzopyran-1-ol, 3,4-dihydro- CAS No. 95033-78-6

1H-2-Benzopyran-1-ol, 3,4-dihydro-

Cat. No.: B3059180
CAS No.: 95033-78-6
M. Wt: 150.17 g/mol
InChI Key: FEWRVBVKPCBBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2-Benzopyran-1-ol, 3,4-dihydro- (CAS: 95033-78-6, C₉H₁₀O₂), also known as isochroman-1-ol, is a bicyclic organic compound characterized by a fused benzene and oxygen-containing pyran ring system. The 3,4-dihydro designation indicates partial saturation of the pyran ring, reducing aromaticity and altering reactivity compared to fully unsaturated analogs.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWRVBVKPCBBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545036
Record name 3,4-Dihydro-1H-2-benzopyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95033-78-6
Record name 3,4-Dihydro-1H-2-benzopyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-ol, 3,4-dihydro- can be synthesized through several methods. One common method involves the reduction of isochromanone using sodium borohydride (NaBH4) in methanol. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of 1H-2-Benzopyran-1-ol, 3,4-dihydro- often involves catalytic hydrogenation of isochromanone. This process uses a palladium on carbon (Pd/C) catalyst under hydrogen gas (H2) at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Oxidation and Ring Contraction

3,4-Dihydroisocoumarin derivatives undergo oxidative ring contraction under specific conditions. For example, 10a (4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid) was serendipitously converted to 11a (4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid) via oxidative contraction in DMF under ambient air (52% yield). The proposed mechanism involves:

  • Lactone ring opening to form intermediate IV .

  • Nucleophilic attack by carboxylic oxygen, leading to recyclization into the phthalide moiety .

Key Conditions : Stirring in DMF at room temperature for 48 hours .

Electrophilic Substitution

The benzopyran core participates in halogenation reactions. For instance, iodination of 3,4-dihydro-2H-1-benzopyran yields 7-iodo-3,4-dihydro-1H-2-benzopyran-1-one through electrophilic aromatic substitution.

Reaction Conditions Yield
IodinationI₂, H₂SO₄, 0–5°C, 4 h~75%
Mechanism : Iodine replaces a hydrogen atom at the 7-position via an electrophilic intermediate.

Functional Group Transformations

The hydroxyl and ester groups enable further derivatization:

  • Ester Hydrolysis : Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate undergoes hydrolysis with aqueous NaOH to form the corresponding carboxylic acid.

  • Oxidation : The hydroxyl group at position 5 can be oxidized to a ketone using KMnO₄ in acidic conditions.

Cross-Coupling Reactions

Solid-phase synthesis methods enable Suzuki-Miyaura couplings for aryl group introduction. For example:

Substrate Catalyst Conditions Yield
3-Substituted 2H-benzopyranPd(PPh₃)₄Aqueous 1,4-dioxane, Na₂CO₃85–90%

This method generates diverse 3-aryl-2H-benzopyrans with high purity (avg. 87%) .

Cyclization and Ring Expansion

Reactions with ketones or aldehydes facilitate cyclization. For example, treatment of 10a with acetone under basic conditions forms fused benzofuran derivatives .

Notable Example :

  • Substrate : 3,4-Dihydroisocoumarin

  • Reagent : Cyclopentanone, pyrrolidine

  • Product : 3-Cyclopentyl-2H-benzopyran (yield: 78%) .

Nucleophilic Additions

The lactone ring in 3,4-dihydroisocoumarin undergoes nucleophilic attack by amines or alcohols. For instance:

  • Reaction with ammonia generates carbamoyl derivatives (11a ) .

  • Methanolysis yields methyl esters under acidic conditions.

Scientific Research Applications

1H-2-Benzopyran-1-ol, 3,4-dihydro- has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-ol, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzopyran derivatives and their key attributes, based on the provided evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1H-2-Benzopyran-1-ol, 3,4-dihydro- -OH at position 1, saturated pyran ring C₉H₁₀O₂ 150.18 Solid; used in pharmaceuticals and research; limited safety data available.
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- 4-(4-methoxyphenyl) substituent C₁₆H₁₆O₂ 240.30 Acute toxicity (oral), skin/eye irritant; used in chemical synthesis.
2H-1-Benzopyran-6-ol, 3,4-dihydro-8-methyl -OH at position 6, -CH₃ at position 8 C₁₀H₁₂O₂ 164.20 InChIKey: LIHJTLCRDAMXDM-UHFFFAOYSA-N; no bioactivity data reported.
1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl Ketone at position 1, -CH₃ at position 3 C₁₀H₁₀O₂ 162.19 Intermediate in organic synthesis; no explicit pharmacological data.
1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl Ketone at position 1, -CH₂CH₂CH₃ at position 3 C₁₂H₁₄O₂ 190.24 Potential synthetic precursor; molecular weight impacts solubility and reactivity.
1H-2-Benzopyran-6,7-diol, 1-(aminomethyl)-3,4-dihydro-, hydrochloride -NH₂CH₂ at position 1, -OH at 6 and 7 C₁₀H₁₂ClNO₃ 229.66 Amino-functionalized derivative; possible CNS activity due to amine group.
2H-1-Benzopyran-6-ol,2-[2-(dimethylamino)ethyl]-3,4-dihydro-2,5,7,8-tetramethyl- Multiple methyl and dimethylaminoethyl substituents C₁₇H₂₇NO₂ 277.40 Acute toxicity (H302, H315); structural complexity may influence receptor binding.

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity The introduction of electron-donating groups (e.g., methoxy in ) or bulky alkyl chains (e.g., propyl in ) alters electronic density and steric hindrance, impacting reactivity in nucleophilic or electrophilic reactions.

Physicochemical Properties Molecular weight and substituent polarity directly influence solubility. For example, the hydrochloride salt in improves water solubility compared to the parent compound.

Safety Profiles

  • Compounds with amine or thiol groups (e.g., ) often exhibit higher toxicity due to reactive intermediates or metabolic activation, as seen in their acute oral toxicity classifications (H302, H315) .
  • The parent compound () lacks detailed hazard data, highlighting the need for further toxicological studies.

Synthetic Accessibility

  • Derivatives with simple substituents (e.g., methyl in ) are synthesized via straightforward alkylation, while complex analogs (e.g., ) require multi-step protocols involving N-alkylation and oxidation .

Biological Activity

Overview

1H-2-Benzopyran-1-ol, 3,4-dihydro- (CAS No. 95033-78-6) is a chemical compound belonging to the benzopyran class, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and other pharmacological properties.

  • Molecular Formula : C9H10O2
  • Molecular Weight : 150.17 g/mol

Biological Activities

1H-2-Benzopyran-1-ol, 3,4-dihydro- exhibits several notable biological activities:

Antioxidant Activity

Research indicates that this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. This mechanism is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, thus contributing to its anti-inflammatory effects .

Cardiovascular Effects

Certain derivatives of benzopyran compounds have been investigated for their effects on cardiac ion channels. For instance, a related compound was found to selectively inhibit the Kir3.1 potassium channel, which plays a significant role in cardiac function and arrhythmias. This suggests that 1H-2-Benzopyran-1-ol, 3,4-dihydro- could have implications in treating cardiac conditions .

The biological activity of 1H-2-Benzopyran-1-ol, 3,4-dihydro- is attributed to its interaction with specific molecular targets:

  • Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress through electron donation.
  • Anti-inflammatory Pathways : It may modulate signaling pathways involved in inflammation by inhibiting key enzymes and cytokines.

The exact molecular targets are still under investigation but involve interactions with various receptors and enzymes related to oxidative stress and inflammation .

Gastroprotective Activity

A study investigated derivatives of benzopyran compounds for gastroprotective activity against stress-induced ulcers in rats. The findings indicated that certain structural modifications significantly influenced the protective effects against gastric damage . This highlights the importance of structure-activity relationships in developing therapeutic agents.

Neuroprotective Potential

Another area of research focuses on the neuroprotective effects of benzopyran derivatives against β-amyloid toxicity, which is relevant for Alzheimer's disease treatment. The study demonstrated that specific modifications to the benzopyran structure enhanced protective effects against neurodegeneration .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Isochromanone AntioxidantOxidized form with different reactivity
Dihydrobenzopyran VariesReduced form with distinct activities
Mellein AntimicrobialNatural isocoumarin with different properties
Benzopyran-G1 Cardiac ion channel inhibitorSelectively inhibits Kir3.1 channels

This comparison illustrates the unique biological profiles of 1H-2-Benzopyran-1-ol, 3,4-dihydro-, particularly regarding its antioxidant and anti-inflammatory properties compared to related compounds.

Q & A

Basic: What are the recommended methods for synthesizing 1H-2-Benzopyran-1-ol, 3,4-dihydro- in a laboratory setting?

Methodological Answer:
The compound can be synthesized via organic reactions such as cyclization of phenolic precursors or reduction of substituted coumarins. For example, derivatives like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 129050-20-0) are synthesized through acid-catalyzed cyclization of fluorinated phenolic esters, followed by purification via recrystallization . Natural product extraction methods (e.g., from plant sources) may also be applicable, depending on the substituents present. Key parameters to optimize include reaction temperature, catalyst selection (e.g., Brønsted acids), and solvent polarity to avoid side reactions like over-reduction .

Basic: How can researchers confirm the structural integrity of 1H-2-Benzopyran-1-ol, 3,4-dihydro- post-synthesis?

Methodological Answer:
Structural validation requires a combination of analytical techniques:

  • 1H NMR : Compare chemical shifts (e.g., δ 4.5–5.5 ppm for the hydroxyl group) and coupling patterns to confirm the dihydrobenzopyran ring and substituent positions .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 150.18 for C9H10O2) and fragmentation patterns to rule out impurities .
  • Melting Point Analysis : Cross-check observed values (e.g., 212°C for fluorinated analogs) against literature data to assess purity .
    Discrepancies in these metrics may indicate incomplete cyclization or residual solvents, necessitating column chromatography or HPLC purification .

Advanced: What strategies can resolve contradictions in reported physicochemical properties (e.g., melting points) of benzopyran derivatives?

Methodological Answer:
Contradictions often arise from polymorphic forms, impurities, or measurement conditions. For example, 6-methyl-3,4-dihydrocoumarin (CAS 92-47-7) exhibits polymorph-dependent melting points. To address this:

  • Standardize Protocols : Use differential scanning calorimetry (DSC) under controlled heating rates to isolate thermodynamic vs. kinetic polymorphs .
  • Advanced Purification : Employ preparative HPLC to isolate enantiomers or regioisomers that may skew data .
  • Collaborative Validation : Cross-reference data with authoritative databases like NIST, which curate peer-reviewed values for derivatives such as 3,4-dihydro-6-methylcoumarin .

Advanced: How do substituents influence the stability of 1H-2-Benzopyran-1-ol derivatives under varying pH conditions?

Methodological Answer:
Substituents like hydroxyl, methoxy, or alkyl groups significantly alter stability. For instance:

  • Electron-Donating Groups (e.g., -OCH3) : Enhance stability in acidic conditions by resonance stabilization of the benzopyran ring.
  • Electron-Withdrawing Groups (e.g., -F) : Increase susceptibility to hydrolysis under basic pH due to ring strain and electrophilic attack .
    Experimental Design :
  • Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates at pH 2–12.
  • Compare half-lives of derivatives like 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy analogs (CAS 99119-69-4), which show pH-dependent tautomerization .

Basic: What are critical safety considerations when handling 1H-2-Benzopyran-1-ol, 3,4-dihydro-?

Methodological Answer:

  • Hazard Mitigation : The compound may exhibit acute oral toxicity (GHS Category 4) and skin irritation (Category 2). Use fume hoods to avoid inhalation of aerosols and wear nitrile gloves coupled with lab coats .
  • Spill Management : Avoid dry sweeping; use inert adsorbents (e.g., vermiculite) and dispose via licensed waste handlers.
  • Storage : Store in amber vials at 4°C to prevent photodegradation and auto-oxidation, as seen in analogs like 4H-1-benzopyran-4-one derivatives .

Advanced: How can researchers address low yields in catalytic asymmetric synthesis of dihydrobenzopyrans?

Methodological Answer:
Low enantiomeric excess (ee) often stems from poor catalyst-substrate matching. Strategies include:

  • Chiral Ligand Screening : Test phosphine-oxazoline ligands for Pd-catalyzed cyclizations, which improve ee in 3,4-dihydro-4-phenyl derivatives (CAS 51870-64-5) .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, as demonstrated in the synthesis of trans-2-ethoxy-3,4-dihydro analogs .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Basic: What analytical techniques are suitable for quantifying trace impurities in dihydrobenzopyrans?

Methodological Answer:

  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities like unreacted phenolic precursors .
  • GC-MS : Ideal for volatile byproducts (e.g., residual solvents) in compounds with low polarity, such as alkyl-substituted derivatives .
  • LC-HRMS : Resolve isobaric impurities (e.g., regioisomers) in complex mixtures, as applied to 3,7,8-triacetate analogs (CAS 104732-05-0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2-Benzopyran-1-ol, 3,4-dihydro-
Reactant of Route 2
1H-2-Benzopyran-1-ol, 3,4-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.